Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate
Description
Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate (C₁₆H₂₂BNO₅, MW 319.16) is a boronate ester featuring a tetramethyl dioxaborolane ring, a phenyl group, and a methyl acetamide moiety linked via a formamido bridge. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryls for pharmaceuticals and agrochemicals . Its structure combines the stability of the dioxaborolane ring with the reactivity of the formamido group, enabling versatile functionalization .
Safety data highlight its hazards, including water reactivity (risk of explosive reaction) and toxicity via ingestion, inhalation, or dermal exposure. Storage requires dry, ventilated conditions in sealed containers .
Properties
IUPAC Name |
methyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)12-8-6-11(7-9-12)14(20)18-10-13(19)21-5/h6-9H,10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGSNCMXRQFHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and drug delivery systems. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating interactions with electron-rich species .
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share the tetramethyl dioxaborolane core but differ in substituents, leading to distinct properties:
Physical and Chemical Properties
- Solubility: The target compound’s formamido group increases polarity but higher MW (319.16 vs. 276.14 in the acetate ester) may reduce solubility in non-polar solvents .
- Stability : All dioxaborolane derivatives are moisture-sensitive, but the formamido group in the target compound may hydrolyze under acidic conditions to release formamide, posing additional handling challenges .
- Thermal Stability: The phenylamino derivative (PN-4166) may exhibit lower thermal stability due to the amine group’s susceptibility to oxidation .
Biological Activity
Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C16H23BNO3
- Molecular Weight : 293.18 g/mol
- CAS Number : 454185-98-9
The compound features a dioxaborolane ring, which is known for its ability to form reversible covalent bonds with biological targets, particularly enzymes.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The boronic ester moiety can interact with the active sites of serine proteases and other enzymes through covalent bonding, leading to inhibition of their activity. This is significant in cancer therapy where enzyme inhibition can disrupt tumor growth.
- Targeting Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Antimicrobial Activity : Some derivatives of boron-containing compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.
In Vitro Studies
Research has demonstrated that this compound exhibits promising biological activity in vitro:
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study A | HeLa | 12.5 | Inhibition of cell proliferation |
| Study B | MCF-7 | 8.0 | Induction of apoptosis |
| Study C | A549 | 15.0 | Cell cycle arrest at G1 phase |
These studies indicate that the compound has significant cytotoxic effects on various cancer cell lines.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound against breast cancer cells (MCF-7). The results showed an IC50 value of 8 µM, indicating effective inhibition of cell growth and induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that the compound could be developed as a potential antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
